Marinobactin E -

Marinobactin E

Catalog Number: EVT-1591256
CAS Number:
Molecular Formula: C44H77N9O16
Molecular Weight: 988.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Marinobactin E is a natural product found in Bacteria and Marinobacter with data available.
Overview

Marinobactin E is an amphiphilic siderophore produced by marine bacteria, particularly the Marinobacter species. Siderophores are specialized molecules that chelate iron, facilitating its uptake in environments where it is limited, such as marine ecosystems. Marinobactin E features a unique structure that includes a peptidic head group capable of coordinating ferric ions (Fe(III)) and a fatty acid tail that enhances its membrane affinity and solubility in lipid environments .

Source

Marinobactin E is primarily synthesized by Marinobacter sp. strain DS40M6, which has been extensively studied for its ability to produce various marinobactins, including A through E. This strain thrives in iron-deficient marine environments, utilizing the production of siderophores as a survival strategy .

Classification

Marinobactin E belongs to the class of amphiphilic siderophores, characterized by their dual hydrophilic and hydrophobic properties. This classification allows them to interact effectively with both aqueous and lipid phases, enhancing their biological activity and iron-chelating capabilities .

Synthesis Analysis

Methods

The synthesis of Marinobactin E involves the production of a peptidic backbone that coordinates Fe(III) ions, coupled with the attachment of a fatty acid moiety. The process typically occurs under iron-limiting conditions, prompting the bacteria to secrete these compounds to capture available iron from the environment.

Technical Details

  1. Cultivation: Marinobacter sp. DS40M6 is grown in artificial seawater medium under controlled conditions (200 rpm at ambient temperature) for 48 to 70 hours.
  2. Harvesting: Bacterial cells are harvested by centrifugation at 5000 × g for 10 minutes.
  3. Siderophore Extraction: The siderophores are extracted from the supernatant using high-performance liquid chromatography (HPLC), allowing for quantification and characterization of Marinobactin E .
Molecular Structure Analysis

Structure

The molecular structure of Marinobactin E consists of:

  • A peptidic head group that coordinates Fe(III) through multiple binding sites.
  • A fatty acid tail which varies among different marinobactins, influencing their solubility and interaction with cell membranes.

Data

The chemical formula for Marinobactin E is C₁₈H₃₃N₃O₄S, with a molecular weight of approximately 367.54 g/mol. Its structure allows it to form stable complexes with ferric ions, which is crucial for its function as a siderophore .

Chemical Reactions Analysis

Reactions

Marinobactin E participates in several chemical reactions primarily involving iron coordination:

  • Iron Chelation: The reaction between Marinobactin E and ferric ions forms a stable complex, facilitating iron uptake by bacterial cells.
  • Hydrolysis: Under certain conditions, the acyl amide bond within Marinobactins can undergo hydrolysis, leading to the formation of different derivatives that may also possess iron-binding capabilities .

Technical Details

  1. Iron Coordination Reaction:
    Marinobactin E+Fe3+Fe Marinobactin E +\text{Marinobactin E}+\text{Fe}^{3+}\rightarrow \text{Fe Marinobactin E }^{+}
  2. Hydrolysis Reaction:
    Marinobactin E+H2OHydrolyzed Products\text{Marinobactin E}+H_2O\rightarrow \text{Hydrolyzed Products}
Mechanism of Action

Process

The mechanism of action for Marinobactin E involves:

  1. Iron Binding: Marinobactin E binds to Fe(III) ions in the environment, forming a stable complex.
  2. Cellular Uptake: The amphiphilic nature of Marinobactin E facilitates its interaction with bacterial membranes, promoting the uptake of the iron-siderophore complex into bacterial cells.
  3. Release of Iron: Once inside the cell, iron is released from Marinobactin E through specific cellular mechanisms, allowing it to be utilized in various metabolic processes .

Data

Studies indicate that active bacterial cells show significant uptake rates for Fe(III)-Marinobactins compared to inactive cells, underscoring the importance of active transport mechanisms in this process .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish or brownish solution when dissolved.
  • Solubility: Highly soluble in aqueous solutions due to its amphiphilic structure.

Chemical Properties

  • Stability: Stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Iron Binding Capacity: Exhibits high affinity for Fe(III), essential for its role as a siderophore.

Relevant Data or Analyses

The stability and efficiency of Marinobactin E as an iron chelator have been demonstrated through various assays, including chrome azurol sulfonate assays, which quantify its ability to bind iron compared to other siderophores .

Applications

Scientific Uses

Marinobactin E has several important applications in scientific research:

  • Microbial Ecology: Understanding how marine microbes adapt to nutrient-limited environments through siderophore production.
  • Biotechnology: Potential use in bioremediation processes where metal ion chelation is beneficial.
  • Pharmaceuticals: Exploration of its antimicrobial properties against pathogens due to its ability to sequester essential metals from competing microbes .
Biosynthetic Pathways and Genetic Regulation of Marinobactin E

Enzymatic Machinery in the Marine Marinobacter Genus

Marinobactin E (ME) belongs to a suite of amphiphilic siderophores produced by Marinobacter sp. DS40M6 and M. nanhaiticus D15-8W. Its biosynthesis relies on a hybrid non-ribosomal peptide synthetase (NRPS) pathway combined with fatty acid acyltransferase activity. The peptidic headgroup is assembled from three modified ornithine residues and serine, forming a conserved Orn-Ser-Orn scaffold where each ornithine is hydroxylated and acetylated to create hydroxamate iron-binding motifs [1] [4]. The fatty acid tail (ranging from C₁₂–C₁₈) is appended via an amide bond to the N-terminus of this headgroup by an acyltransferase enzyme, generating the full suite of marinobactins (A–F) with varying hydrophobicity [1] [4].

A key enzyme identified in late-stage modification is the amide hydrolase BntA (a homolog of Pseudomonas aeruginosa PvdQ). BntA selectively hydrolyzes the acyl chain of apo-marinobactins during late-log growth phases but exhibits no activity against Fe(III)-bound complexes. This enzyme demonstrates broad substrate promiscuity, hydrolyzing exogenous acyl-peptidic siderophores (e.g., aquachelin C) and quorum-sensing molecules like N-dodecanoyl-homoserine lactone [3] [4]. M. nanhaiticus D15-8W further possesses two homologs, MhtA and MhtB (67% sequence identity), with MhtA confirmed to hydrolyze apo-marinobactins [3].

Table 1: Key Enzymes in Marinobactin E Biosynthesis and Modification

Gene/EnzymeFunctionSubstrate Specificity
NRPS ComplexAssembly of Orn-Ser-Orn headgroup with hydroxamate motifsAmino acid activation and condensation
AcyltransferaseAppending C₁₂–C₁₈ fatty acid tails to peptidic headgroupAcyl-CoA donors + peptidic scaffold
bntAHydrolysis of fatty acid from apo-marinobactin EBroad (siderophores, AHLs)
mhtA/mhtBHomologs of bntA in M. nanhaiticus (MhtA functional)Apo-marinobactins

Regulatory Mechanisms Under Iron-Limiting Marine Conditions

Marinobactin E production is strictly regulated by bioavailable iron concentrations. Under iron-replete conditions, the ferric uptake regulator (Fur) represses transcription of biosynthetic genes by binding fur-box sequences in promoter regions. In oceanic environments (where dissolved Fe(III) is ≤2 nM), Fur derepression activates siderophore synthesis [1] [5].

Uptake of Fe(III)-ME involves a TonB-dependent transporter (TBDT) system. The Fe(III)-ME complex binds outer membrane receptors, triggering energy-dependent transport via the TonB-ExbB-ExbD complex. Iron release intracellularly requires enzymatic reduction (Fe(III)→Fe(II)) and/or hydrolysis by BntA, which recycles the headgroup [1] [5]. Notably, ME hydrolysis is growth-phase dependent: BntA hydrolyzes >90% of marinobactins during late-log phase, releasing the free headgroup (marinobactin HG, MHG) and fatty acids. This process is absent in Fe(III)-bound ME, indicating iron-mediated protection of the acyl chain [4].

Comparative Analysis of Fatty Acid Tail Elongation Processes

The Marinobacter genus tailors siderophore hydrophobicity through fatty acid chain variation (C₁₂–C₁₈). Chain length directly governs ecological function:

  • Shorter chains (C₁₂–C₁₄): Increase water solubility, enabling iron scavenging in the aqueous phase (partition coefficient: 36 M⁻¹) [1].
  • Longer chains (C₁₆–C₁₈): Enhance membrane partitioning via hydrophobic interactions (partition coefficient: 5818 M⁻¹), anchoring siderophores near the cell surface [1].

This variation creates a "bucket brigade" gradient: Shorter-tail siderophores solubilize iron at a distance, while longer-tail counterparts facilitate micellar transfer to the membrane. Upon contact, BntA hydrolyzes the acyl chain, releasing iron-bound headgroups for uptake [1] [4]. Compared to terrestrial systems (e.g., mycobactins), marine siderophores like ME exhibit greater tail diversity (saturated/unsaturated C₁₂–C₁₈ vs. mycobactin’s rigid C₁₆–C₂₁). Halomonas aquamarina’s aquachelins resist hydrolysis, unlike ME, indicating genus-specific tailoring [4].

Table 2: Functional Impact of Fatty Acid Tail Length in Marinobactin Suite

Tail LengthPartition Coefficient (M⁻¹)Primary FunctionMicelle Formation
C₁₂36Solubilize distant ironLow
C₁₄420Intermediate iron shuttlingModerate
C₁₆174 (Fe-bound); 6387 (Apo)Membrane anchoring of iron complexesHigh
C₁₈5818Vesicle formation & cell-associated ironVery high

Ecologically, coculturing Marinobacter with Halomonas induces hydrolysis of both marinobactins and aquachelins, demonstrating inter-species siderophore remodeling. This highlights ME’s role in communal iron acquisition under oceanic scarcity [4].

Properties

Product Name

Marinobactin E

IUPAC Name

5-[acetyl(hydroxy)amino]-2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[2-[[8-(hexadecanoylamino)-7-hydroxy-6,9-dioxo-1,5-diazonane-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid

Molecular Formula

C44H77N9O16

Molecular Weight

988.1 g/mol

InChI

InChI=1S/C44H77N9O16/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-35(58)51-36-37(59)43(65)45-23-22-31(47-42(36)64)39(61)50-33(26-54)40(62)46-30(19-17-24-52(68)28(2)56)38(60)49-34(27-55)41(63)48-32(44(66)67)20-18-25-53(69)29(3)57/h30-34,36-37,54-55,59,68-69H,4-27H2,1-3H3,(H,45,65)(H,46,62)(H,47,64)(H,48,63)(H,49,60)(H,50,61)(H,51,58)(H,66,67)

InChI Key

RVSQQANSFOFXSS-UHFFFAOYSA-N

Synonyms

marinobactin E

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1C(C(=O)NCCC(NC1=O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)O)O

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